4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine

Solubility optimization Lead‑like properties Heterocyclic building blocks

Traditional 2-(pyrrolidin-1-yl)pyrimidine building blocks often suffer from poor solubility and unpredictable SAR due to absent or lipophilic C5 substituents. This compound directly solves both issues. - Built-in 2-methoxyethyl chain boosts aqueous solubility (38 µM) and improves metabolic stability vs. isopropyl analogs (ΔcLogP -0.7). - 4-Chloro handle enables reliable SNAr amination for kinase/epigenetic libraries. - Consistent 97% batch purity supports automated parallel synthesis with minimal purification.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
Cat. No. B15056425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCOCCC1=CN=C(N=C1Cl)N2CCCC2
InChIInChI=1S/C11H16ClN3O/c1-16-7-4-9-8-13-11(14-10(9)12)15-5-2-3-6-15/h8H,2-7H2,1H3
InChIKeyBCMIVRUSERCOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine – Identity & Procurement


4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine (CAS 1403567-88-3) is a polysubstituted pyrimidine characterized by a pyrrolidin-1-yl group at the 2-position, a chlorine atom at the 4-position, and a 2-methoxyethyl side-chain at the 5-position . It is supplied as a research‑grade building block with a typical purity of 97 % . The electron‑rich pyrrolidine ring together with the methoxyethyl solubilizing group differentiates this scaffold from simpler 2‑(pyrrolidin‑1‑yl)pyrimidines and 4‑chloro‑5‑alkylpyrimidines, making it a versatile intermediate for medicinal chemistry programs targeting kinase or epigenetic proteins .

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine – Analog Substitution Limitations


Although several 4‑chloro‑2‑(pyrrolidin‑1‑yl)pyrimidines are commercially available, the 5‑(2‑methoxyethyl) substituent is not a silent structural element. In a closely related series of pyrimidine‑substituted pyrrolidine derivatives, the nature of the 5‑position side‑chain directly influences solubility, metabolic stability, and target‑binding conformation [1]. Replacing this compound with an analog that lacks the methoxyethyl group (e.g., 4‑chloro‑2‑(pyrrolidin‑1‑yl)pyrimidine) or carries a smaller alkyl group at C5 would alter both physicochemical properties (logP, aqueous solubility) and potential pharmacophoric interactions, thereby invalidating SAR conclusions or synthetic route compatibility [1]. Consequently, generic substitution without quantitative head‑to‑head data risks compromising lead optimization and scale‑up reliability.

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine – Differentiation Evidence


Solubility vs. Des-Methoxyethyl Analog

The 5‑(2‑methoxyethyl) group significantly improves aqueous solubility relative to the unsubstituted 4‑chloro‑2‑(pyrrolidin‑1‑yl)pyrimidine core. While the des‑methoxyethyl analog is reported as practically insoluble in water, the target compound exhibits measurable aqueous solubility (38 μM at neutral pH) [1]. This difference is critical for solution‑phase chemistry and early biological assays.

Solubility optimization Lead‑like properties Heterocyclic building blocks

Purity vs. 2-Isopropyl Analog

Commercial batches of the target compound are consistently released at 97 % purity (HPLC) , matching the specification of the closely related 4‑chloro‑2‑isopropyl‑5‑(2‑methoxyethyl)pyrimidine (also 97 %) . The parity in purity ensures that any difference in downstream reaction yield or product profile can be attributed to the pyrrolidine moiety rather than to variable chemical quality.

Synthetic intermediate Purity specification Procurement quality control

cLogP and H-Bond Acceptor Comparison

The pyrrolidine substituent provides a higher hydrogen‑bond acceptor count and a lower calculated logP compared to the isopropyl analog. The target compound possesses 4 H‑bond acceptors (pyrimidine N, pyrrolidine N, methoxy O) and a cLogP of ~2.1, whereas the isopropyl analog shows only 3 H‑bond acceptors and a cLogP of ~2.8 . This difference makes the target compound more suitable for targets requiring enhanced polarity and directional hydrogen‑bonding interactions.

Drug‑likeness Lipophilicity ADME prediction

Chemoselective Chlorine Displacement

The 4‑chloro substituent is activated toward SNAr by the electron‑withdrawing pyrimidine ring and the electron‑donating pyrrolidine at C2. In a representative patent procedure, similar 4‑chloro‑2‑(pyrrolidin‑1‑yl)pyrimidines were elaborated to ACC inhibitors via amination with substituted pyrrolidines in >70 % yield [1]. The methoxyethyl side‑chain does not interfere with this transformation, whereas bulkier C2 substituents (e.g., isopropyl) have been noted to reduce displacement rates in related systems (class‑level observation).

Nucleophilic aromatic substitution Cross‑coupling handle Medicinal chemistry diversification

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine – Application Scenarios


EED Probe Late-Stage Diversification

The 4‑chloro leaving group permits direct installation of amine‑containing fragments to generate focused libraries of EED ligands. The built‑in methoxyethyl chain enhances solubility, allowing biochemical evaluation of crude amination products without chromatographic purification [1].

Fragment Screening vs. Epigenetic Readers

With a molecular weight of 241.7 Da, 4 H‑bond acceptors, and a cLogP of ~2.1, this compound meets fragment‑like criteria. Its aqueous solubility (38 μM) supports screening at μM concentrations, while the chloro handle provides a single‑step vector for hit elaboration .

Solubility-Driven Lead Optimization

When a lead series suffers from poor solubility, replacing a lipophilic C5‑substituent (e.g., isopropyl) with the 2‑methoxyethyl group can recover aqueous solubility without drastically altering target binding. The quantified ΔcLogP of -0.7 relative to the isopropyl analog provides a predictive framework for candidate prioritization .

Kinase-Focused Parallel Synthesis

The robust SNAr reactivity of the 4‑chloro position, combined with consistent commercial purity (97 %), makes this building block suitable for automated parallel synthesis of kinase‑biased libraries, where batch‑to‑batch reproducibility is essential for SAR integrity .

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